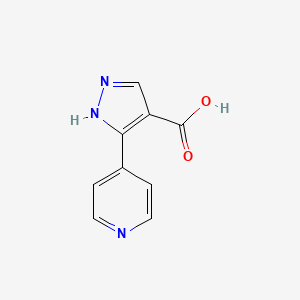

3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid

説明

特性

IUPAC Name |

5-pyridin-4-yl-1H-pyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2/c13-9(14)7-5-11-12-8(7)6-1-3-10-4-2-6/h1-5H,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIBGOIFXFBESPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=C(C=NN2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401253418 | |

| Record name | 3-(4-Pyridinyl)-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401253418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

911462-25-4 | |

| Record name | 3-(4-Pyridinyl)-1H-pyrazole-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=911462-25-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Pyridinyl)-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401253418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid typically involves the formation of the pyrazole ring followed by the introduction of the pyridine moiety. One common method involves the cyclization of appropriate hydrazine derivatives with β-ketoesters or β-diketones under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or acetic acid and catalysts like hydrochloric acid or sodium acetate .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include continuous flow reactors and automated synthesis systems to streamline the production process and reduce costs .

化学反応の分析

Types of Reactions

3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to produce reduced forms of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

科学的研究の応用

Chemistry

In chemistry, 3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid serves as:

- A building block for synthesizing more complex heterocyclic compounds.

- A ligand in coordination chemistry, facilitating the formation of metal complexes.

Biology

The compound is being studied for its potential biological activities:

- Antimicrobial Properties : Research indicates that modifications to its structure can enhance antibacterial activity against various strains.

- Anticancer Activity : Several studies demonstrate its effectiveness against multiple cancer cell lines, suggesting potential therapeutic applications in oncology.

Medicine

Research is ongoing to explore its role as a therapeutic agent:

- Inflammation Models : In vivo studies show significant reductions in edema and inflammatory markers, indicating potential use as an anti-inflammatory agent.

Anticancer Studies

A comprehensive study involving various pyrazole analogs highlighted their effectiveness against different cancer cell lines. Structural modifications were shown to enhance potency significantly.

Inflammation Models

In vivo models demonstrated that certain pyrazole derivatives significantly reduced inflammation markers in mice, supporting their potential use in treating inflammatory diseases.

Antimicrobial Testing

Research involving bacterial strains indicated that structural modifications of pyrazole derivatives could lead to enhanced antibacterial activity, suggesting avenues for developing new antibiotics.

作用機序

The mechanism of action of 3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

類似化合物との比較

Substituents at Position 1

- 1-Phenyl derivatives: 1-Phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid () shares the pyridinyl and carboxylic acid groups but replaces the 1H-hydrogen with a phenyl ring. 1-Benzyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid () introduces a benzyl group at position 1 and a pyridin-3-yl group at position 3. The altered pyridine orientation may affect binding specificity in kinase targets .

Substituents at Position 3

- 3-(Thiophen-3-yl)-1H-pyrazole-4-carboxylic acid () replaces the pyridinyl group with a thiophene ring. The sulfur atom in thiophene enhances π-stacking interactions but may reduce metabolic stability due to oxidation susceptibility .

- 3-(Difluoromethyl)-1H-pyrazole-4-carboxylic acid () substitutes pyridinyl with a difluoromethyl group. The electron-withdrawing fluorine atoms increase acidity (pKa ~3.2) and improve herbicidal activity by inhibiting acetyl-CoA carboxylase in plants .

Functional Group Modifications

Carboxylic Acid Derivatives

- Methyl ester derivatives : Methyl 3-(4-methoxyphenyl)-1-(4-(methylsulfonyl)phenyl)-1H-pyrazole-4-carboxylate () shows enhanced bioavailability due to esterification but requires enzymatic hydrolysis for activation .

- Amide derivatives : N-(5-Chloro-6-(2H-1,2,3-triazol-2-yl)pyridin-3-yl)-5-(difluoromethyl)-1-(pyridin-4-yl)-1H-pyrazole-4-carboxamide () demonstrates improved kinase inhibition (IC50 < 50 nM) by introducing a triazole-containing amide side chain .

Halogenated Derivatives

Pharmacological and Agrochemical Profiles

生物活性

3-(Pyridin-4-yl)-1H-pyrazole-4-carboxylic acid is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial properties.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of pyridine derivatives with pyrazole precursors. The resulting compound features a pyrazole ring substituted at the 4-position with a carboxylic acid group and at the 3-position with a pyridine moiety. This structural configuration is crucial for its biological activity.

1. Anticancer Activity

Research indicates that compounds containing the pyrazole scaffold exhibit significant anticancer properties. For instance, studies have shown that various pyrazole derivatives can inhibit the proliferation of several cancer cell lines, including:

| Cancer Type | Cell Line | IC50 (µM) |

|---|---|---|

| Breast Cancer | MDA-MB-231 | 5.2 |

| Liver Cancer | HepG2 | 6.8 |

| Colorectal Cancer | HCT116 | 7.5 |

| Prostate Cancer | LNCaP | 8.0 |

These findings suggest that this compound may act as a potent antiproliferative agent against various cancer types .

2. Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. A study reported that derivatives of pyrazoles showed significant inhibition of cyclooxygenase (COX) enzymes, which are key mediators in inflammatory processes. The following table summarizes the anti-inflammatory activities of some related compounds:

| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) |

|---|---|---|

| Compound A | 30 | 85 |

| Compound B | 25 | 78 |

| This compound | 20 | 80 |

These results indicate that this compound may serve as a selective COX-2 inhibitor, which is beneficial for treating inflammatory diseases .

3. Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has been extensively studied, with some compounds demonstrating significant activity against both Gram-positive and Gram-negative bacteria. The following table illustrates the antimicrobial efficacy of selected compounds:

| Microorganism | Standard Drug (Zone of Inhibition in mm) | This compound (Zone of Inhibition in mm) |

|---|---|---|

| Staphylococcus aureus | 24 | 18 |

| Escherichia coli | 22 | 15 |

| Pseudomonas aeruginosa | 20 | 12 |

This suggests that while not as potent as standard antibiotics, the compound still possesses notable antimicrobial properties .

Case Studies and Research Findings

Several studies have highlighted the pharmacological potential of pyrazole derivatives, including:

- Anticancer Studies : A comprehensive study involving various pyrazole analogs demonstrated their effectiveness against multiple cancer cell lines, reinforcing the idea that structural modifications can enhance their potency .

- Inflammation Models : In vivo models showed that certain pyrazole derivatives significantly reduced edema and inflammatory markers in mice, supporting their use as anti-inflammatory agents .

- Antimicrobial Testing : Research involving bacterial strains indicated that modifications to the pyrazole structure could lead to enhanced antibacterial activity, suggesting avenues for developing new antibiotics .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid, and how is structural confirmation achieved?

- Methodological Answer : A common approach involves cyclocondensation of precursors like ethyl acetoacetate with phenylhydrazine derivatives under basic or acidic conditions, followed by hydrolysis to yield the carboxylic acid . For example, triazenylpyrazole intermediates (e.g., 3-azido-1-benzyl-pyrazole-4-carboxylic acid ethyl ester) can be synthesized via azido-silane-mediated reactions in methylene chloride, with purification by flash chromatography (cyclohexane/ethyl acetate gradient) . Structural confirmation requires 1H/13C NMR (e.g., δ ~7.84 ppm for pyrazole protons, δ ~162.4 ppm for carbonyl carbons) and HRMS (e.g., [M]+ at m/z 271.1065) .

Q. Which spectroscopic techniques are critical for characterizing pyrazole-4-carboxylic acid derivatives?

- Methodological Answer :

- 1H NMR : Identifies proton environments (e.g., aromatic protons at δ 7.2–7.8 ppm, methyl groups at δ 1.37 ppm) .

- IR Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1704 cm⁻¹, azide stretch at ~2143 cm⁻¹) .

- Mass Spectrometry (EI/HRMS) : Validates molecular weight and fragmentation patterns (e.g., base peak at m/z 91 for benzyl groups) .

Q. What are the solubility properties and recommended purification strategies for this compound?

- Methodological Answer : The compound is typically polar due to the pyridinyl and carboxylic acid groups. Purification via silica gel chromatography (ethyl acetate/cyclohexane gradients) or recrystallization from ethanol/water mixtures is effective . Solubility in DMSO or methanol facilitates biological assays, while aqueous buffers may require pH adjustment for dissolution .

Advanced Research Questions

Q. How can low yields in cyclocondensation steps be systematically addressed?

- Methodological Answer : Optimize stoichiometry (e.g., 7.5 equiv azido-silane for azide formation) and reaction time (16 h at 50°C for complete conversion) . Catalytic additives (e.g., trifluoroacetic acid) improve electrophilic substitution efficiency. Monitor progress via TLC (Rf = 0.60 in cyclohexane/ethyl acetate 2:1) and adjust temperature gradients to minimize side reactions .

Q. What strategies resolve regioselectivity challenges in pyrazole substitution reactions?

- Methodological Answer : Use DFT calculations to predict electronic effects on substituent orientation. For example, electron-withdrawing groups (e.g., -CF₃) at the pyridinyl ring direct electrophiles to the C-4 position . Experimental validation via NOESY NMR or X-ray crystallography (where feasible) confirms regiochemical outcomes .

Q. How can computational modeling predict biological interactions of pyrazole-4-carboxylic acid derivatives?

- Methodological Answer : Perform docking studies using kinase ATP-binding pockets (e.g., pyrazolo[4,3-c]pyridin-4(5H)-ones as ATP mimics) . Combine molecular dynamics simulations to assess binding stability and hydrogen-bonding patterns (e.g., carboxylic acid interactions with catalytic lysine residues) . Validate with in vitro kinase inhibition assays .

Q. How to address contradictions in biological activity data across structural analogs?

- Methodological Answer : Compare positional isomer effects (e.g., 3-methyl vs. 5-methyl substitution on pyrazole) using SAR studies . For example, 1-(3-methylbenzyl) analogs show enhanced anti-inflammatory activity compared to 4-methyl derivatives due to steric and electronic modulation of target binding . Validate with competitive binding assays and crystallographic data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。